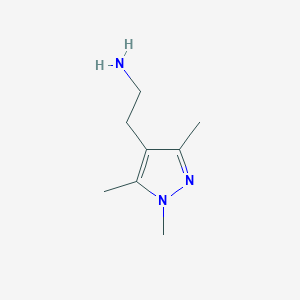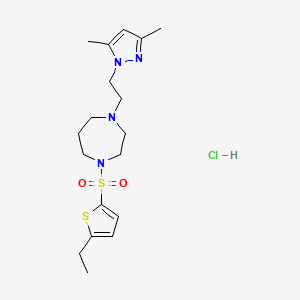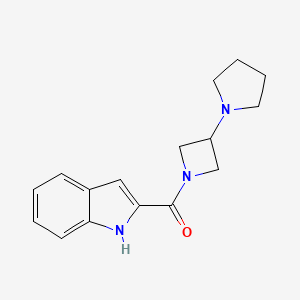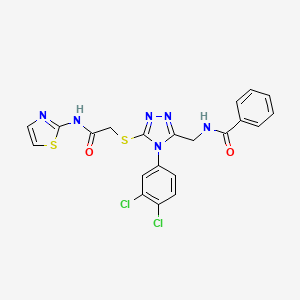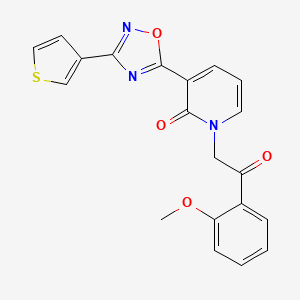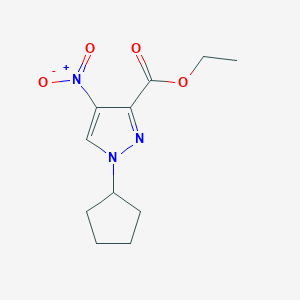![molecular formula C16H16N4O B2692846 (E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide CAS No. 304685-71-0](/img/structure/B2692846.png)
(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinones, which includes “(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide”, often involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . This process is highly efficient when aryl and hetero-aryl nitriles are used .Molecular Structure Analysis
The molecular formula of “(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide” is C16H16N4O . Its average mass is 280.324 Da and its monoisotopic mass is 280.132416 Da .Chemical Reactions Analysis
Quinazolinone derivatives, including “(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide”, exhibit a diverse range of reactivity. This includes reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Wissenschaftliche Forschungsanwendungen
Polycyclic N-heterocyclic Compounds :Research involving quinazolinone derivatives has shown their potential as in vitro inhibitors of pentosidine, which is a marker for advanced glycation end products (AGEs). These compounds, obtained from reactions involving N-(quinazolin-4-yl)amidines, have been identified as significant inhibitors, suggesting their utility in studying AGE-related pathologies and conditions K. Okuda, Hideki Muroyama, T. Hirota, 2011.
Advancements in Synthesis Techniques :Advancements in the synthesis of quinazolin-4-ones, which are key intermediates in developing various pharmacologically active compounds, highlight the importance of these derivatives. The development of novel, efficient synthetic methods for quinazolin-4-ones underscores their significance in the creation of potential drug molecules against proliferative diseases L. Őrfi, F. Wáczek, J. Pató, et al., 2004.
Chemical Transformations and Derivatives :Research on the preparation of triazoloquinazolinium betaines and their molecular rearrangements indicates the chemical versatility of quinazolinone derivatives. These compounds serve as a basis for further chemical transformations, leading to a variety of derivatives with potential applications in various research domains Derek L. Crabb, K. J. Mccullough, P. Preston, et al., 1999.
Greener Synthesis Approaches :An efficient, greener, and solvent-free method for the synthesis of 3-substituted quinazolin-4(3H)ones introduces a novel approach to the synthesis of these compounds, emphasizing the importance of sustainable chemistry practices in the production of quinazolinone derivatives Hitesh B. Jalani, Amit N. Pandya, D. Pandya, et al., 2012.
Anticonvulsant Activity :The synthesis and evaluation of novel 4‐Quinazolinone derivatives for anticonvulsant activity provide insight into the therapeutic potential of these compounds. The research identifies specific derivatives with significant anticonvulsant activities, suggesting their applicability in developing treatments for convulsive disorders Nada A Noureldin, Hend Kothayer, El-Sayed M. Lashine, et al., 2017.
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMREMUDXLBMNU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)
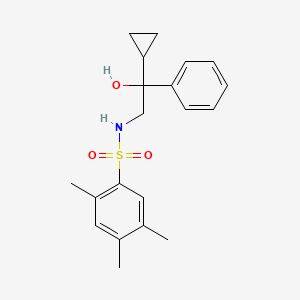

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
